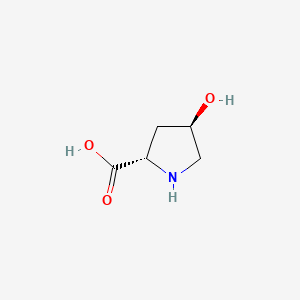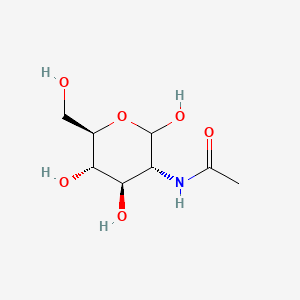
1-Amino-2-naphthalenol hydrochloride
Overview
Description
1-Amino-2-naphthalenol hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a hydroxyl group at the second position on the naphthalene ring, along with a hydrochloride group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1-Amino-2-naphthalenol hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of nitroso-β-naphthol. The process typically includes the following steps :
Reduction of Nitroso-β-naphthol: In an alkaline solution, nitroso-β-naphthol is reduced using sodium hydrosulfite. The reaction mixture is stirred and heated to facilitate the reduction process.
Precipitation: The resulting solution is cooled, and hydrochloric acid is added to precipitate this compound.
Purification: The precipitate is collected, washed with hydrochloric acid and ether, and then dried to obtain the final product.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-Amino-2-naphthalenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents such as permanganate, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium hydrosulfite.
Substitution: The amino and hydroxyl groups on the naphthalene ring make it susceptible to substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like permanganate and reducing agents like sodium hydrosulfite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-naphthalenol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-naphthalenol hydrochloride involves its interaction with various molecular targets. It primarily targets the respiratory system and can undergo condensation reactions with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
1-Amino-2-naphthalenol hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-naphthol hydrochloride: This compound has the amino and hydroxyl groups at different positions on the naphthalene ring, leading to different chemical properties and applications.
1-(α-Aminobenzyl)-2-naphthol hydrochloride:
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and applications.
Properties
IUPAC Name |
(2-hydroxynaphthalen-1-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKREBCFNLUULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[NH3+])O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2834-92-6 (Parent) | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-27-2 | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-hydroxy-1-naphthylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















